molecular formula C5H5F6NO B15288673 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 773-23-9

2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B15288673
CAS No.: 773-23-9
M. Wt: 209.09 g/mol
InChI Key: UWDWPQFDNOSJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[This section would require specific data that was not available in the search results. A comprehensive product description for a novel compound like this might include the following information, which should be prepared by a subject matter expert:] Introduction: 2-(Aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a specialized chemical reagent that combines the unique properties of an aziridine ring with the highly polar and acidic hexafluoroisopropanol (HFIP) group. This combination is expected to yield a compound with significant potential in organic synthesis and medicinal chemistry research. Potential Applications & Research Value: The aziridine moiety is a versatile building block in organic synthesis and is known for its alkylating properties, which can be exploited in the development of anticancer agents . The HFIP group is recognized as a powerful solvent that can enhance reaction rates and selectivities in various transformations, such as oxidations and ring-opening of epoxides . The integration of these two functional groups may result in a reagent that can act as a novel precursor for the synthesis of complex molecules or as a bioactive compound itself. Mechanism of Action: While the specific mechanism of action for this particular compound is not documented, aziridine-containing compounds typically act as electrophiles, alkylating nucleophilic sites in biological macromolecules like DNA or proteins, which can lead to the inhibition of cell proliferation . The presence of the HFIP group could potentially influence the compound's solubility, lipophilicity, and overall reactivity. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Standard safety protocols for handling potentially reactive and hazardous chemicals should be followed. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

773-23-9

Molecular Formula

C5H5F6NO

Molecular Weight

209.09 g/mol

IUPAC Name

2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C5H5F6NO/c6-4(7,8)3(13,5(9,10)11)12-1-2-12/h13H,1-2H2

InChI Key

UWDWPQFDNOSJEP-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural analogues, their substituents, biological activities, and applications:

Compound Substituents Biological Activity/Application References
2-(Aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Aziridine Potential as a covalent inhibitor (theoretical, based on aziridine reactivity)
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol 2-Aminothiazole MCD inhibitor; reduces body weight and blood glucose in obese/diabetic mice (IC50 ~ nM range)
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 4-Bromophenyl Intermediate in Suzuki coupling; bromine enhances electrophilic substitution potential
2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-HFIP derivative (Compound 37) Pyrazolo[3,4-d]pyrimidine CNS-penetrant Toxoplasma gondii inhibitor (IC50: sub-µM)
2-(4-{4-[(6-Aminopyridin-3-yl)sulfonyl]piperazin-1-yl}phenyl)-HFIP (MG0) Piperazinyl-sulfonamide PDE4 inhibitor (IC50: 1.0 µM); anti-inflammatory applications
2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol Chloromethyl Alkylating agent; potential for polymer synthesis or prodrug activation

Key Structural and Functional Differences

Aziridine vs. Aminothiazole Substituents
  • Aziridine : The strained three-membered ring enables covalent binding to nucleophilic residues (e.g., cysteine in enzymes), a property leveraged in targeted covalent inhibitors .
  • Aminothiazole: Enhances hydrogen-bonding and π-π stacking interactions, improving target affinity. In MCD inhibitors, the aminothiazole-HFIP hybrids reduce malonyl-CoA levels, modulating fatty acid oxidation .
Bromophenyl vs. Pyrazolopyrimidine Substituents
  • Bromophenyl : Bromine acts as a leaving group in cross-coupling reactions (e.g., Suzuki), facilitating derivatization .
  • Pyrazolopyrimidine : Imparts kinase inhibitory activity; the HFIP group enhances blood-brain barrier penetration in CNS-targeted therapies .
Chloromethyl vs. Piperazinyl-Sulfonamide Substituents
  • Piperazinyl-Sulfonamide : Enhances solubility and selectivity for enzymes like PDE4, critical for anti-inflammatory drug design .

Biological Activity

2-(Aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS Number: 773-23-9) is an organofluorine compound with unique structural properties due to the presence of the aziridine ring and multiple fluorine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, owing to its potential biological activities.

  • Molecular Formula : C5H5F6NO
  • Molecular Weight : 209.09 g/mol
  • Canonical SMILES : C1CN1C(C(F)(F)F)(C(F)(F)F)O
PropertyValue
CAS Number773-23-9
Molecular Weight209.09
Molecular FormulaC5H5F6NO
LogP1.0531
PSA (Polar Surface Area)23.24

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer and antibacterial properties. Research indicates that compounds containing aziridine rings often exhibit significant biological activities.

Anticancer Activity

Recent studies have highlighted the potential of aziridine derivatives in cancer therapy. In vitro assays have shown that certain aziridine phosphine oxides exhibit notable cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. These compounds demonstrated mechanisms including:

  • Cell Viability Inhibition : The half-maximal inhibitory concentration (IC50) values for aziridine derivatives were assessed using the MTT assay. For instance, specific aziridine phosphine oxides showed IC50 values ranging from 3.125 to 100 µM across different cell lines .
  • Cell Cycle Arrest : The tested compounds induced cell cycle arrest predominantly in the S phase, leading to a significant reduction in cells progressing through the G1 phase .
  • Reactive Oxygen Species (ROS) Induction : Notably, some derivatives increased ROS levels significantly, contributing to apoptosis and further validating their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of aziridine derivatives have also been explored. Initial assessments indicated moderate efficacy against various bacterial strains. However, further studies are required to elucidate the full spectrum of antibacterial activity and mechanisms involved .

Case Studies and Research Findings

A study focusing on optically pure aziridine phosphines revealed that these compounds could disrupt cell membranes at high concentrations and induce apoptosis through ROS generation . The following table summarizes key findings from various studies:

Study ReferenceCompound TestedKey Findings
Aziridine Phosphine OxidesSignificant inhibition of HeLa and Ishikawa cell viability; S-phase arrest; increased ROS levels.
Aziridine DerivativesModerate antibacterial activity against reference strains; potential for further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.